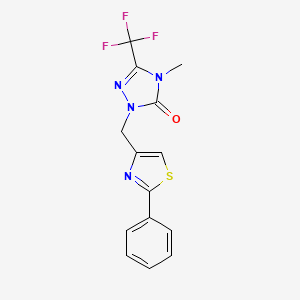

4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4OS/c1-20-12(14(15,16)17)19-21(13(20)22)7-10-8-23-11(18-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGHFOPIDRZGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CSC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.3 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in anticancer and antimicrobial activities.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Key findings include:

Anticancer Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For example, derivatives with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 (lung cancer) | 1.61 ± 1.92 |

| Compound B | A431 (skin cancer) | 1.98 ± 1.22 |

In a study focusing on structure-activity relationships (SAR), it was noted that the presence of electron-donating groups like methyl at specific positions enhances cytotoxicity against cancer cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. In a study evaluating various thiazole derivatives, the compound exhibited significant antibacterial and antifungal activities:

| Activity Type | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| Antibacterial | E. coli | 15 |

| Antifungal | C. albicans | 18 |

These findings suggest that the thiazole ring contributes to the enhanced activity against microbial strains .

The mechanisms underlying the biological activities of this compound are primarily linked to its ability to interact with specific biological targets:

- Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Bcl-2 Inhibition : Compounds with similar structures have been reported to interact with the Bcl-2 protein family, promoting apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of thiazole and triazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to our compound was tested in a Phase I trial for patients with advanced solid tumors, showing a favorable safety profile and preliminary signs of efficacy.

- Case Study 2 : An investigation into the antimicrobial effects against multi-drug resistant strains revealed that the compound significantly reduced bacterial load in vitro and in vivo models.

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of thiazole and triazole exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

Anticonvulsant Activity

Research has suggested that thiazole-derived compounds can possess anticonvulsant effects. The specific compound under study has displayed promising results in animal models, indicating potential for treating epilepsy .

Case Studies

Several case studies have documented the synthesis and application of related compounds:

- Thiazole-Triazole Derivatives : A study synthesized various thiazole-triazole derivatives and assessed their biological activities, revealing significant antimicrobial effects against resistant strains of bacteria .

- Synthesis of Anticancer Agents : Another research project focused on synthesizing triazole derivatives with modified substituents, leading to enhanced anticancer activity compared to standard treatments .

- Anticonvulsant Screening : A series of thiazole derivatives were tested for anticonvulsant activity, with some showing efficacy in protecting against seizures in rodent models .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazol-5-one derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Structural and Functional Group Comparisons

Key Findings

Trifluoromethyl vs. Thiol Groups :

- The trifluoromethyl group in the target compound and ’s Gαq inhibitor enhances metabolic stability compared to thiol-containing analogs (e.g., ), which are prone to oxidation .

- The electron-withdrawing nature of CF₃ may reduce nucleophilic reactivity, improving pharmacokinetic profiles .

Aromatic Substituent Effects: The 2-phenylthiazole group in the target compound and ’s thiol analog provides planar aromaticity for target binding, similar to the thiophene and pyridine groups in ’s neuraminidase inhibitor .

Biological Activity Trends: Anti-influenza activity in ’s compound correlates with the presence of a thiophene-methylene-amino group, suggesting substituent-dependent target specificity .

Data Table: Comparative Properties

Q & A

Basic: What synthetic strategies are recommended for preparing 4-methyl-1-((2-phenylthiazol-4-yl)methyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalized thiazole and triazole precursors. Key steps include:

- Intermediate Formation: Coupling 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives with 2-phenylthiazole-4-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization: Use of catalysts like acetic acid or HCl to promote heterocyclic ring closure.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: What spectroscopic techniques are optimal for structural characterization of this compound?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and trifluoromethyl group integration .

- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) verify functional groups.

- Mass Spectrometry (ESI-MS): High-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Table 1: Representative Spectral Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 8.2–7.3 (aromatic H), δ 4.8 (CH₂), δ 2.5 (CH₃) |

| ¹³C NMR | δ 160.2 (C=O), 150–110 (CF₃, aromatic C) |

| FTIR | 1695 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F) |

Advanced: How can X-ray crystallography resolve molecular structure ambiguities, and what challenges arise during refinement?

Methodological Answer:

- Data Collection: Use a single-crystal diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections (ψ scans) minimize errors .

- Refinement: SHELXL refines anisotropic displacement parameters. Challenges include:

- Overlapping electron density in trifluoromethyl groups.

- Disorder in flexible substituents (e.g., phenylthiazole).

Table 2: Example Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space Group | C2/c |

| a, b, c (Å) | 15.286, 13.610, 11.231 |

| β (°) | 100.91 |

| R Factor | 0.050 |

Advanced: How to address contradictions in reported biological activity data (e.g., antifungal vs. cytotoxic effects)?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., mammalian vs. fungal) or incubation conditions .

- Solubility Issues: Use of DMSO/ethanol carriers at varying concentrations may alter bioavailability.

- Structural Analogues: Subtle substituent changes (e.g., methyl vs. trifluoromethyl) significantly impact activity. Validate findings via dose-response curves and comparative studies with reference compounds .

Advanced: What methodologies are effective for determining pKa values of triazole derivatives?

Methodological Answer:

- Potentiometric Titration: Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). Calculate pKa from half-neutralization potentials (HNPs) .

- UV-Vis Spectroscopy: Monitor pH-dependent absorbance changes at λ_max (~260 nm for triazoles).

Basic: What are the key considerations for reaction monitoring during synthesis?

Methodological Answer:

- TLC: Use silica plates with fluorescent indicator; visualize under UV (254 nm). Optimal solvent: ethyl acetate/hexane (3:7) .

- HPLC: C18 column, 1.0 mL/min flow rate, 20 μL injection volume. Retention time typically 8–10 minutes under acetonitrile/water (70:30) .

Advanced: How to analyze crystal packing interactions and their implications on stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.